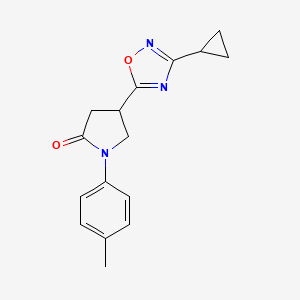

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1994 by Pfizer scientists as part of a research program aimed at developing new analgesics. Since then, CP-47,497 has attracted attention from researchers due to its structural similarity to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

Scientific Research Applications

Synthesis and Biological Activity Prediction

One study describes a one-pot condensation method for synthesizing novel bicyclic systems that include the 1,2,4-oxadiazole ring. These compounds were synthesized through the reaction of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes, with their structures confirmed by IR, 1H NMR, and liquid chromato-mass spectrometry. Biological activity predictions were also presented, highlighting the potential pharmacological applications of these compounds (Kharchenko, Detistov, & Orlov, 2008).

Anticancer Agents

Another research effort focused on the discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles, revealing their potential as apoptosis inducers and anticancer agents. A specific compound demonstrated activity against breast and colorectal cancer cell lines, and its interaction with TIP47, an IGF II receptor binding protein, was identified, suggesting a pathway for the development of new anticancer drugs (Zhang et al., 2005).

Antimicrobial Activity

Research on 1,3,4-oxadiazole and triazole derivatives highlighted their antimicrobial and anti-protozoal activities. A series of oxadiazolyl pyrrolo triazole diones were synthesized and showed in vitro anti-protozoal activity, demonstrating the versatility of 1,2,4-oxadiazole derivatives in developing treatments for infectious diseases (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Tuberculosis Treatment

Further investigation into pyrrole derivatives, including those with 1,3,4-oxadiazole moieties, identified potential antitubercular agents. This study synthesized a range of derivatives and evaluated their in vitro activity against Mycobacterium tuberculosis, contributing to the ongoing search for more effective treatments for this infectious disease (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).

properties

IUPAC Name |

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-10-2-6-13(7-3-10)19-9-12(8-14(19)20)16-17-15(18-21-16)11-4-5-11/h2-3,6-7,11-12H,4-5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUDTEDAXGOBJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2366209.png)

![N-cyclopropyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2366211.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2366216.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxyacetamide](/img/structure/B2366218.png)

![5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane](/img/structure/B2366219.png)

![4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2366226.png)

![1-(2-methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2366227.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid](/img/structure/B2366228.png)